3-(3-chlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one
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Overview
Description
“3-(3-chlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one” is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolopyridine core, which is a fused bicyclic structure, and a chlorophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3-chlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.
Introduction of the Chlorophenyl Group: This step might involve a Friedel-Crafts acylation reaction where a chlorobenzene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Final Assembly: The final step could involve coupling the pyrrolopyridine core with the chlorophenyl group under specific conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“3-(3-chlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “3-(3-chlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one” would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar Compounds
3-(3-chlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one: can be compared with other pyrrolopyridine derivatives or chlorophenyl-containing compounds.
Pyrrolopyridine Derivatives: These compounds share the pyrrolopyridine core and might exhibit similar biological activities.
Chlorophenyl Compounds:
Uniqueness
The uniqueness of “this compound” lies in its specific structure, which combines the pyrrolopyridine core with a chlorophenyl group. This unique combination can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-14-5-1-3-12(9-14)6-7-16(20)19-10-13-4-2-8-18-15(13)11-19/h1-5,8-9H,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIFOZVKXLWKGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)CCC3=CC(=CC=C3)Cl)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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